Einecs 215-055-8

Description

Historical Context of Metallocene Chemistry Development

The development of metallocene chemistry is a significant chapter in the history of organometallic chemistry. Prior to the 1950s, characterized d-block organometallic compounds were few bris.ac.uk. A key early discovery was Zeise's salt in 1827, the first π complex uga-editions.com. Later, in the 1890s, the first metal carbonyls like tetracarbonylnickel were synthesized bris.ac.ukuga-editions.com. However, determining the structures of these early complexes was challenging using the chemical methods available at the time bris.ac.uk.

The accidental discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951 by Kealy and Pauson, and independently by Miller and co-workers, marked a turning point numberanalytics.comwikipedia.orgwikipedia.orgscienceinfo.comrsc.orgmdpi.combiomedpharmajournal.org. This discovery was considered so significant that it is often cited as the beginning of a new era in chemistry mdpi.com. The unusual stability of ferrocene puzzled chemists and necessitated the development of new theoretical models to explain its bonding wikipedia.org. The "sandwich" structure of ferrocene, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings, was deduced shortly after its discovery and confirmed by X-ray crystallography by 1954 wikipedia.orgbris.ac.ukwikipedia.org. This novel structure sparked intensive theoretical and experimental investigations wikipedia.org. The rapid growth in the study of organometallic compounds, ignited by ferrocene, led to Geoffrey Wilkinson and Ernst Otto Fischer being jointly awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on organometallic sandwich compounds bris.ac.ukwikipedia.orgrsc.orgmdpi.com. The term "metallocene" is derived from ferrocene and is used to describe this class of compounds wikipedia.org.

Foundational Discoveries and Early Academic Investigations of Osmocene

Following the discovery and structural elucidation of ferrocene, research expanded to include its heavier analogues in Group 8 of the periodic table: ruthenocene and osmocene wikipedia.orgcdnsciencepub.com. Osmocene was first synthesized by Ernst Otto Fischer and Heinrich Grumbert in 1959 wikipedia.orgwikipedia.org. Their method involved the reaction of osmium(IV) chloride with an excess of sodium cyclopentadienide (B1229720) in dimethoxyethane wikipedia.org. Another reported synthesis involves treating osmium tetroxide with hydrobromic acid, followed by reaction with zinc and cyclopentadiene (B3395910) wikipedia.org.

Early academic investigations into osmocene focused on its synthesis, structure, and fundamental reactivity, often in comparison to ferrocene and ruthenocene wikipedia.orgcdnsciencepub.com. Studies confirmed that osmocene, like ruthenocene, adopts an eclipsed conformation in the solid state, unlike the staggered conformation of ferrocene wikipedia.org.

Research into the reactivity of osmocene, particularly electrophilic aromatic substitution reactions like acylation, revealed a trend in reactivity among the Group 8 metallocenes cdnsciencepub.com. Studies indicated that the electrophilic reactivity decreases in the order ferrocene > ruthenocene > osmocene cdnsciencepub.com. For instance, while acylation of ferrocene readily yields 1,1'-diacylferrocenes, osmocene primarily yields monoacylation products under similar conditions cdnsciencepub.comzenodo.org. This difference in reactivity was tentatively attributed to variations in the availability of π-electrons on the cyclopentadienyl rings, potentially due to stronger metal-ring bonding in the heavier metallocenes cdnsciencepub.com.

Early electrochemical studies also compared the redox properties of ferrocene, ruthenocene, and osmocene. It was found that the ease of oxidation decreases in the order osmocene > ruthenocene > ferrocene researchgate.net.

Contemporary Significance of Osmocene within Organometallic Chemistry

Osmocene continues to be of interest in contemporary organometallic chemistry research due to its unique properties and potential applications. Its study provides valuable insights into the behavior of third-row transition metal metallocenes.

Current research involving osmocene explores various aspects, including its electrochemical behavior and the reactivity of the osmocenium cation. Studies have investigated the electrochemical oxidation of osmocene in different solvents and in the presence of various electrolyte anions, demonstrating that the reactivity of the electrogenerated osmocenium cation is significantly influenced by the coordinating properties of the electrolyte anion and the solvent's donor strength researchgate.net. Notably, the electrochemical signature of the dimeric osmocenium dication, [(C₅H₅)₂Os]₂²⁺, which contains an Os-Os bond, has been detected, highlighting its role in the oxidative pathway of osmocene researchgate.net. This metal-metal bonded dimer has also been characterized in the solid state researchgate.net.

Investigations into the potential applications of osmocene in catalysis have also been reported. For example, the possibility of using osmocene as a photocatalyst for water splitting has been explored wikipedia.orgpnas.orgnih.govepfl.chsemanticscholar.org. Research has investigated the photochemical reactivity of osmocene in biphasic water-organic solvent systems, studying the photoreduction of aqueous protons to hydrogen pnas.orgnih.govepfl.ch.

Further academic research includes studies on the reaction products of osmocene with Lewis acids, utilizing techniques such as ¹³C-CP-MAS NMR spectroscopy to understand the nature of the interactions, suggesting the presence of direct chemical bonds between osmium and the Lewis acids in the resulting adducts oup.comresearchgate.net. The synthesis and characterization of osmocene-containing alcohols and binuclear osmocene derivatives have also been reported, contributing to the understanding of structure-property relationships in these systems researchgate.netnovapublishers.comnsc.ru. Theoretical studies, including density functional theory (DFT) computations, are employed to investigate the electronic structure, bonding, and reactivity of osmocene and its derivatives, providing deeper mechanistic insights pnas.orgsemanticscholar.orgresearchgate.netresearchgate.net.

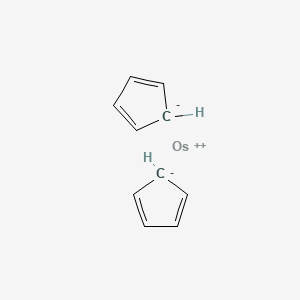

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopenta-1,3-diene;osmium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYKEUKAFJLONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Os | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-81-0 | |

| Record name | Osmocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Osmocene and Its Derivatives

Established Synthetic Routes for the Osmocene Parent Compound

Several methods have been developed for the preparation of the fundamental osmocene structure.

One method for synthesizing osmocene involves the reaction of osmium tetroxide with hydrobromic acid, followed by treatment with zinc and cyclopentadiene (B3395910). wikipedia.org Osmium tetroxide is a volatile, pale-yellow crystalline solid with a pungent odor. nih.govwasteless.bio It is a strong oxidizing agent. nih.govwasteless.bio Hydrobromic acid is a strong inorganic acid, typically used as an aqueous solution of hydrogen bromide. fishersci.senih.gov Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor, which readily dimerizes at room temperature via a Diels-Alder reaction. wikipedia.orgnih.gov The monomeric form is usually obtained by cracking dicyclopentadiene. wikipedia.org This route provides a pathway to the osmocene core structure. wikipedia.org

Osmocene was first synthesized by Ernst Otto Fischer and Heinrich Grumbert through the reaction of osmium(IV) chloride with an excess of sodium cyclopentadienide (B1229720) in dimethoxyethane. wikipedia.org Osmium(IV) chloride is an inorganic compound with the empirical formula OsCl₄, existing in two crystalline forms. wikipedia.org It is used in the preparation of other osmium complexes. wikipedia.org Sodium cyclopentadienide is an organosodium compound often abbreviated as NaCp, where Cp⁻ represents the cyclopentadienide anion. wikiwand.com It is a colorless solid, though samples may appear pink due to impurities. wikiwand.com Sodium cyclopentadienide is typically prepared by treating cyclopentadiene with sodium or sodium hydride. wikiwand.com In the synthesis of osmocene using this method, osmium(II) chloride is presumed to be formed in situ as an intermediate. wikipedia.org

Another explored route for preparing osmocene involves the reaction of cyclopentadienyl (B1206354) magnesium bromide with osmium(IV) chloride. wikipedia.org Cyclopentadienyl magnesium bromide is a Grignard reagent with the molecular formula C₅H₅MgBr. wikipedia.org It consists of a magnesium atom bonded to a bromine atom and a cyclopentadienyl group. wikipedia.org This compound is historically significant as the starting material for the first reported synthesis of ferrocene (B1249389). wikipedia.org While this reaction can yield osmocene, it is reported to result in lower yields compared to other methods. wikipedia.org

Advanced Structural Characterization and Crystallography of Osmocene

Crystallographic Studies of Osmocene Polymorphs and Conformers

Under ambient conditions, osmocene crystallizes in an ordered phase denoted as α-Os(C₅H₅)₂. This phase is isostructural with the low-temperature phase III of ferrocene (B1249389) and the ambient-pressure phase α of ruthenocene. acs.orgacs.orgresearchgate.netnih.govacs.orgiucr.org

Detailed Analysis of the Orthorhombic Crystal Structure (Pnma Space Group) and Eclipsed Conformation

The ambient-pressure phase α of osmocene crystallizes in the orthorhombic space group Pnma. wikipedia.orgiucr.orgresearchgate.net In this structure, the osmocene molecules adopt an eclipsed conformation, where the cyclopentadienyl (B1206354) rings are directly aligned with respect to each other when viewed along the metal-ring axis. wikipedia.orgresearchgate.netnih.govacs.org This eclipsed conformation is considered energetically favored in osmocene, contrasting with the staggered conformation found in ambient-pressure ferrocene. wikipedia.orgresearchgate.net The crystal structure is primarily stabilized by C-H···π interactions. iucr.org

Crystallographic data for α-Os(C₅H₅)₂ at 293 K indicates specific unit cell parameters. acs.orgresearchgate.net The mean Os-C distance in this phase has been reported. researchgate.net

| Parameter | Value | Temperature | Reference |

| Space Group | Pnma | 293 K | acs.orgiucr.orgresearchgate.net |

| a (Å) | 7.0848(3) | 293 K | acs.org |

| b (Å) | 8.9122(5) | 293 K | acs.org |

| c (Å) | 12.771(2) | 293 K | researchgate.net |

| Z | 4 | 293 K | researchgate.net |

| Dx (g cm⁻³) | 2.640 | 293 K | researchgate.net |

| Mean Os-C (Å) | 2.19(1) | 293 K | researchgate.net |

High-Pressure Induced Phase Transitions and Associated Structural Deformations

Osmocene undergoes a pressure-induced phase transition from the α phase to a new high-pressure phase, β-Os(C₅H₅)₂, at approximately 3.6 GPa. acs.orgiucr.org This transition is unprecedented among prototypical metallocenes. acs.org The β phase of osmocene has a different space group symmetry (Pcab) compared to its ambient-pressure α phase (Pnma) and also differs from the high-pressure phase of ruthenocene (Pcmb). acs.orgiucr.org

The transition to the β phase involves significant structural deformations. acs.org While the molecules retain their eclipsed conformation in the high-pressure β phase, the arrangement of molecules and the nature of intermolecular interactions change substantially. acs.orgresearchgate.net The transition exhibits a large pressure hysteresis, with the β phase transforming back to the α phase upon decompression to around 0.3 GPa. acs.orgiucr.org

The compression of osmocene in both the α and β phases shows changes in molecular volume and unit cell parameters as a function of pressure. acs.org

Elucidation of Intermolecular Anagostic Bonds and their Role in High-Pressure Phases

Intermolecular interactions play a crucial role in stabilizing the crystal structures of osmocene, particularly under high pressure. While C-H···π bonds are dominant in the ambient-pressure α phase, anagostic CH···Os bonds become clearly more pronounced and are the shortest contacts in the high-pressure β phase. acs.orgresearchgate.netiucr.org These anagostic interactions, which involve a weak attractive interaction between a C-H bond and the metal center, are crucial for stabilizing the eclipsed conformer in the high-pressure phase. acs.orgresearchgate.net

The formation and breaking of these CH···Os bonds during the pressure-induced phase transition contribute to the observed large pressure hysteresis. acs.org In β-OsCp₂, there are four different anagostic contacts around the osmium cation, and their arrangement eliminates the mirror plane symmetry present in the α phase crystal structure. iucr.org The strength of these anagostic bonds is correlated with the critical temperatures of phase transitions where they are broken. researchgate.netchemrxiv.org

Comparative Crystallography with Homologous Iron and Ruthenium Metallocenes

Osmocene, ferrocene (Fe(C₅H₅)₂), and ruthenocene (Ru(C₅H₅)₂) are prototypical metallocenes with similar molecular structures. acs.orgresearchgate.net However, their crystallographic behavior and phase diagrams exhibit notable differences, particularly concerning molecular conformation and pressure/temperature-induced transitions. acs.orgacs.orgresearchgate.netnih.govacs.orgiucr.org

At ambient conditions, osmocene and ruthenocene are isostructural with low-temperature ferrocene phase III, all featuring the eclipsed conformation and crystallizing in the Pnma space group. wikipedia.orgacs.orgacs.orgresearchgate.netnih.govacs.orgiucr.orgresearchgate.net In contrast, ambient-pressure ferrocene typically exists in disordered or staggered phases. acs.orgresearchgate.net

Under high pressure, while both ruthenocene and osmocene transform to new β phases and retain their eclipsed conformers, the space group symmetries of their high-pressure phases differ (Pcmb for β-RuCp₂ and Pcab for β-OsCp₂). acs.orgiucr.org This difference is attributed to the varying preference of ruthenium and osmium to form anagostic M···H-C interactions. iucr.org Ferrocene, notably, does not form significant anagostic CH···Fe bonds in any of its phases. acs.org

The H-acceptor capability of the metal center increases in the series from ferrocene to ruthenocene and osmocene, which correlates with the increasing prominence of anagostic interactions. acs.orgacs.orgfigshare.com

Investigation of Disordered Conformations (e.g., seesaw tilts, ring rotations) at Elevated Temperatures

At elevated temperatures, osmocene undergoes a phase transition at 421.5 K to a new higher-symmetry phase, denoted as γ-Os(C₅H₅)₂. acs.orgresearchgate.netacs.orgchemrxiv.org This transition is isostructural with the high-temperature phase of ruthenocene. acs.org In the γ phase, the cyclopentadienyl rings become disordered in two primary modes: seesaw tilts hinged on the metal cation and rotations about the molecular pseudo-C₅ axis. acs.orgresearchgate.netnih.govacs.org

The disorder involves the Cp rings jumping between multiple positions. Specifically, the disorder can be described by the Cp ring jumping between two sites rotated by 36° about the pseudo-C₅ axis and between two sites inclined by 60° to each other in a seesaw mode about the [z]-axis. acs.orgresearchgate.net This leads to each Cp ring being disordered in four equally occupied positions in the final structural models. acs.orgchemrxiv.org

The transition to the disordered γ phase is associated with a significant entropy change, indicative of an order-disorder mechanism. acs.orgchemrxiv.org The hindered rotations and seesaw movements suggest that molecules are dynamically disordered between staggered and eclipsed conformations in this high-temperature phase. acs.orgresearchgate.net The breaking of CH···Os bonds at high temperatures is linked to the induction of these conformational transitions. acs.orgresearchgate.netchemrxiv.org

Selected crystal data for the high-temperature γ phase of osmocene are available. acs.orgchemrxiv.org

| Parameter | Value | Temperature | Reference |

| Space Group | Fmmm | 427 K | acs.orgchemrxiv.org |

| a (Å) | 7.1956(4) | 427 K | acs.orgchemrxiv.org |

| b (Å) | 9.1560(5) | 427 K | acs.orgchemrxiv.org |

| c (Å) | 13.001(1) | 427 K | chemrxiv.org |

Advanced Spectroscopic Investigations for Elucidating Electronic Structure and Bonding

Spectroscopic techniques provide valuable insights into the electronic structure and bonding within osmocene. High-resolution photoelectron spectroscopy, using He(I) and He(II) radiation, has been employed to study the valence electron distribution and bonding in osmocene. aip.orgaip.org

Analysis of the vibrational fine structure in the photoelectron spectra, particularly in the metal-based ionizations, provides information on the metal-ring stretch vibrations in the osmocene cation. aip.org Studies have shown that ionization from the metal e₂g orbitals leads to a significant increase in the metal-ring bond length in the cation compared to the neutral molecule. aip.org In contrast, ionization from the nonbonding a₁g orbital results in no appreciable change in the metal-ring bond distance. aip.org

Photoelectron spectroscopy also reveals significant spin-orbit coupling in the metal ionization region and a moderate amount in the cyclopentadienyl ring ionization region. aip.org Evaluation of the spin-orbit coupling indicates a notable percentage of metal character in the ionization band corresponding to the e₁g combination of the cyclopentadienyl orbitals. aip.org These spectroscopic observations collectively suggest that covalent bonding is more prevalent in osmocene compared to ferrocene. aip.orgaip.org

Other spectroscopic methods, such as Raman spectroscopy, have been used in conjunction with diffraction studies to investigate pressure-induced phase transitions in osmocene. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy has also been applied to study the properties of osmocene, including investigations of protonation. pnas.orgresearchgate.net

Valence Photoelectron Spectroscopy (He(I) and He(II) Sources) for Ionization Processes

Valence photoelectron spectroscopy using He(I) and He(II) excitation sources has been employed to study the ionization processes and electronic structure of osmocene. aip.orgaip.orgdntb.gov.ua These studies provide experimental measures of the electron distribution and bonding within the molecule. aip.org High-resolution photoelectron spectra reveal vibrational fine structure in the valence metal-based ionizations and in the cyclopentadienyl π' ionizations that originate from the e₁g and e₁u symmetry combinations. aip.org

Analysis of the vibrational progressions observed in the metal-based ionizations allows for the determination of force constants and vibrational frequencies associated with the metal-ring stretch in the resulting cations. aip.orgdntb.gov.ua For instance, the vibrational analysis for the ²E₂(5/2) and ²E₂(3/2) states of the osmocene cation, which arise from the spin-orbit split ionization of the metal e₂g (dx²-y², dxy) set, indicates a metal-ring bond length in the cation that is approximately 0.12 Å greater than in the neutral molecule. aip.org The sharp ²A₁(1/2) ionization, corresponding to the removal of an electron from the nonbonding metal a₁g (dz²) orbital, exhibits a much shorter vibrational progression, suggesting no appreciable change in metal-ring bond distance upon this ionization event. aip.org

Photoelectron spectroscopy studies have also revealed significant spin-orbit coupling in the metal ionization region and a moderate amount in the cyclopentadienyl ring π' ionization region. aip.org Evaluation of the spin-orbit coupling indicates that the ionization band primarily correlating with the e₁g combination of the cyclopentadienyl π' orbitals contains approximately 27% metal character. aip.org Spin-orbit coupling effects are negligible in the ionization corresponding to the e₁u combination of the ring orbitals, consistent with the lack of symmetry interaction with the metal d orbitals. aip.org These experiments also provide experimental measures of relative metal-based and carbon-based ionization cross sections with He(I) and He(II) energy sources, which can be compared with theoretical calculations. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C-CP-MAS NMR) for Chemical Shift Analysis and Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a valuable tool for the characterization of osmocene and its derivatives, providing information on chemical shifts and molecular structure. researchgate.netpnas.orgnih.govnsc.ruthieme-connect.comresearchgate.netrsc.org ¹H NMR spectra are typically recorded in deuterated solvents, with chemical shifts reported in parts per million (ppm) relative to a standard. rsc.org ¹³C NMR spectroscopy offers direct information about the carbon skeleton of the molecule, with signals generally appearing in a wider range of chemical shifts compared to ¹H NMR. youtube.comresearchgate.netbhu.ac.in

NMR has been utilized to study the formation and characterization of osmocene adducts, particularly with Lewis acids, as osmocene exhibits a greater tendency towards adduct formation compared to ferrocene and ruthenocene. wikipedia.org Variable-temperature ¹H NMR spectroscopy has been employed to investigate phenomena such as intramolecular electron exchange reactions in binuclear osmocene derivatives. nsc.ru

While typical ¹³C NMR spectra are often proton-decoupled to simplify the spectrum, this results in the loss of information about attached hydrogens. bhu.ac.in However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of protons directly attached to each ¹³C nucleus. bhu.ac.in

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to analyze the vibrational modes of osmocene, providing information about molecular structure and bonding. acs.orgresearchgate.netglobalauthorid.comresearchgate.net Studies have included the IR spectra of monocrystal films using polarized radiation and laser-Raman spectra of solid osmocene samples at various temperatures. researchgate.net These techniques can identify fundamental vibrational frequencies and reveal modes that may be forbidden by symmetry in the gas phase but appear in the solid state due to crystal effects. researchgate.net

Raman spectroscopy has also been applied to study pressure-induced phase transitions in osmocene. acs.org For example, the Raman spectra of α-osmocene and its high-pressure phase β-osmocene show distinct fingerprint regions with characteristic bands. acs.org

Table 1 presents some characteristic Raman bands for osmocene.

| Phase | Wavelength (nm) | Characteristic Raman Bands (cm⁻¹) |

| α-Osmocene | 785 | 356, 413, 1059, 1097 |

| β-Osmocene | 785 | (Distinct from α-OsCp₂) |

UV-Visible Spectrometry in Reaction Monitoring and Mechanistic Elucidation

UV-Visible (UV-Vis) spectrometry is a versatile technique used in chemical research for applications such as quantitative analysis, reaction monitoring, and mechanistic elucidation. technologynetworks.comsci-hub.se In the context of osmocene, UV-Vis spectroscopy has been employed to investigate its photochemical reactivity, particularly in studies related to water splitting. pnas.orgnih.govacs.orgresearchgate.net

UV-Vis measurements can track changes in the electronic absorption spectrum of osmocene and related species during a reaction, providing insights into the formation and consumption of intermediates and products. pnas.org For example, UV-Vis spectroscopy has been used to corroborate the reduction of oxygen to hydrogen peroxide induced by osmocene under aerobic conditions in biphasic systems. pnas.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound, which aids in molecular characterization. researchgate.netresearchgate.netacs.orgresearchgate.netcapes.gov.br Various ionization techniques can be applied to osmocene and its derivatives.

Helium-Plasma-Ionization (HePI) mass spectrometry, for instance, has been applied to metallocenes, including osmocene, showing intense peaks corresponding to the molecular ions [M+•] and protonated species [(M + H)+]. researchgate.net The efficiency of protonation can be influenced by factors such as the presence of water. researchgate.net Mass spectrometry is a crucial tool for confirming the identity and purity of synthesized osmocene compounds and their reaction products.

Magnetic Susceptibility Anisotropy Studies for π-Electron Ring Currents and Bonding Correlation

Magnetic susceptibility anisotropy studies provide valuable information about the electronic structure and bonding environment in molecules. For metallocenes like osmocene, these studies can be used to correlate π-electron ring currents with chemical shifts and bonding characteristics. aip.orgdocumentsdelivered.comlabnovo.comcaltech.edu

The magnetic susceptibility of a material describes its response to an applied magnetic field. In anisotropic materials, the susceptibility varies with direction. mdpi.com For diamagnetic molecules like osmocene, the anisotropy of the magnetic susceptibility is related to the circulation of electrons within the molecule, particularly the π-electrons in the cyclopentadienyl rings. Studies on osmocene have aimed to understand how these ring currents influence properties such as NMR chemical shifts. aip.orgdocumentsdelivered.com This provides a deeper understanding of the nature of the metal-ligand bond and the electronic delocalization within the cyclopentadienyl rings in osmocene.

Theoretical and Computational Investigations of Osmocene Chemistry

Density Functional Theory (DFT) Applications in Osmocene Studies

DFT is a widely used computational method that has been instrumental in understanding the electronic structure and reactivity of transition metal complexes like osmocene. researchoutreach.org It allows for the investigation of reaction mechanisms, energy profiles, and molecular properties. researchoutreach.org

Energetics and Mechanisms of Osmocene Protonation and Hydride Formation

Computational studies using DFT have investigated the protonation of osmocene. These studies indicate that the addition of a proton to the metal atom in osmocene is energetically more favorable compared to protonation on the cyclopentadienyl (B1206354) ring carbon atoms. researchgate.net, researchgate.net Unlike ferrocene (B1249389) and ruthenocene, no minimum corresponding to ring protonation was located on the potential energy surface of protonated osmocene. researchgate.net, researchgate.net

The formation of osmocene hydride, [Cp₂Osᴵⱽ(H⁻)]⁺, has also been explored computationally and experimentally. pnas.org DFT calculations have supported the understanding of the reaction pathways involved in the formation of this hydride complex, which can occur through the protonation of osmocene. pnas.org Experimental and computational studies on related metal complexes have shown that hydride formation can involve initial ligand protonation followed by tautomerization to the metal center. osti.gov

Elucidation of Electron Distribution, Covalent Bonding Character, and Molecular Orbitals

DFT calculations provide valuable information about the electron distribution and bonding within osmocene. Studies comparing ferrocene, ruthenocene, and osmocene have shown that the magnitude of the electronegative potential around the metal site increases in the sequence FeCp₂ < RuCp₂ < OsCp₂. figshare.com This suggests that the ability to accept hydrogen bonds follows the same trend, with osmocene having the largest capability. figshare.com

Analysis of electron density distribution and topological parameters from quantum theory of atoms in molecules (QTAIM) calculations can describe the nature of chemical bonds, including those between the metal atom and the cyclopentadienyl ligands. nih.gov The value of the electron density Laplacian (∇²ρ) can indicate the nature of the interaction, with a positive value suggesting ionic interaction. nih.gov

Molecular orbital calculations, often performed at the DFT level, are used to understand the electronic structure and bonding. tamu.edu These calculations can reveal the energy levels and spatial distribution of molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. tamu.edu, nih.gov

Computational Analysis of Metallocene-Metallocene Interactions and Dimerization Processes

Computational studies, including those using DFT with dispersion corrections, have explored the interactions between metallocene molecules, such as osmocene, leading to dimerization. rsc.org, researchgate.net These studies have investigated the potential energy surfaces of metallocene dimers and identified different stable isomers. rsc.org, researchgate.net Dispersion forces are found to be a major contributing factor in stabilizing metallocene dimers. rsc.org, researchgate.net

DFT calculations have also been used to investigate the dimerization of osmocenium ions ([Cp₂Osᴵᴵᴵ]⁺). pnas.org These studies suggest that osmocenium ions can dimerize into different types of dimers depending on the conditions, including metal-metal bonded dimers and water-sandwich dimers. pnas.org The relative stability of these dimers has been assessed computationally. pnas.org

Conformational Landscape Analysis and Torsional Potential Calculations

The conformational analysis of metallocenes, including osmocene, involves studying the relative orientations of the cyclopentadienyl rings. acs.org, researchgate.net This orientation is often described by a torsion angle between the rings. acs.org, researchgate.net Theoretical calculations, along with experimental techniques, have been used to investigate the conformational landscape and calculate the torsional potential, which describes the energy changes as one ring rotates relative to the other. researchgate.net, acs.org, researchgate.net

For osmocene, computational studies indicate a strong preference for the eclipsed conformation in the solid state under normal conditions, similar to low-temperature ferrocene phase III and ruthenocene. acs.org, researchgate.net However, at higher temperatures, osmocene can undergo phase transitions where the cyclopentadienyl rings become disordered, exhibiting seesaw tilts and rotations about the molecular axis. acs.org, researchgate.net These hindered rotations suggest dynamic disorder between staggered and eclipsed conformations. researchgate.net The concept of anagostic bonds (C–H···M interactions) has been connected to the conformational behavior and phase transitions in metallocenes. figshare.com, researchgate.net

Theoretical Modeling of Catalytic Reaction Pathways, particularly Water Oxidation

Osmocene and its derivatives have been investigated as potential photocatalysts for water oxidation, a key process in artificial photosynthesis. researchgate.net, pnas.org, scholaris.ca, acs.org, kyoto-u.ac.jp Theoretical studies using DFT, CASSCF, and CASPT2 methods have been employed to model the mechanism of photoinduced O₂ evolution from osmocene complexes, such as [Cp₂Os–OH]⁺. researchgate.net, acs.org

These computational studies have provided insights into the elementary steps of the water oxidation catalytic cycle, including the formation of the O–O bond. researchgate.net, acs.org For instance, theoretical calculations have suggested an acid-base mechanism for O–O bond formation in the osmocene-catalyzed water oxidation, which differs from a direct oxo-oxo coupling mechanism. researchgate.net, acs.org The formation of the O–O bond has been identified as a rate-determining step with a calculated activation energy. researchgate.net, acs.org Theoretical modeling helps in understanding the factors that influence catalytic performance and in designing improved catalysts. diva-portal.org

Quantum Chemical Protocols for Predicting Molecular Properties and Reactivity

Quantum chemistry encompasses a range of theoretical methods used to describe the electronic structure and properties of molecules. substack.com These methods, including ab initio methods and DFT, are applied to predict various molecular properties and understand reactivity. ru.nl, substack.com, aps.org

Quantum chemical protocols are used to predict properties such as proton affinity, bond dissociation energies, and spectroscopic parameters. researchgate.net, substack.com They can also be used to analyze electron density, molecular orbitals, and charge distribution, which are crucial for understanding chemical bonding and reactivity. nih.gov, fzu.cz Furthermore, quantum chemical topology (QCT) is an approach used to analyze electron density and predict reactive sites within molecules. rsc.org

In the context of osmocene, quantum chemical calculations have been used to estimate its proton affinity. researchgate.net, researchgate.net They have also been applied to study the electronic structure and bonding, providing insights into the nature of the metal-ligand interactions. dntb.gov.ua The application of quantum chemical methods allows for a detailed understanding of the potential energy surfaces of reactions involving osmocene, aiding in the elucidation of reaction mechanisms and the prediction of molecular behavior. pnas.org, researchgate.net, arxiv.org

Reactivity and Mechanistic Studies of Osmocene

Electrophilic Aromatic Substitution: Reactivity Trends and Regioselectivity

The cyclopentadienyl (B1206354) rings of osmocene can undergo electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. smolecule.comorgosolver.com However, when compared to its lighter counterparts, ferrocene (B1249389) and ruthenocene, osmocene exhibits lower reactivity towards these types of substitutions. wikipedia.org

The regioselectivity of electrophilic aromatic substitution on substituted osmocene derivatives is influenced by the electronic properties of the substituents on the cyclopentadienyl ring. youtube.comwikipedia.orglibretexts.org Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. This behavior is a consequence of the stability of the intermediate arenium ion (or sigma complex) that is formed during the reaction. orgosolver.com The distribution of the positive charge in this intermediate is influenced by the substituent, thereby determining the preferred position of attack for the electrophile. youtube.comresearchgate.net

| Metallocene | Relative Reactivity |

|---|---|

| Ferrocene | Highest |

| Ruthenocene | Intermediate |

| Osmocene | Lowest wikipedia.org |

Adduct Formation with Lewis Acids: Nature of Metal-Lewis Acid Interactions

Osmocene demonstrates a significant tendency to form adducts with Lewis acids, which are electron-pair acceptors. wikipedia.orgwikipedia.org This propensity is greater than that of ferrocene and ruthenocene. wikipedia.org The interaction between the osmium center and the Lewis acid is a key feature of these adducts. nih.gov

The nature of this metal-Lewis acid interaction involves the donation of electron density from the metal center to the Lewis acid, forming a dative bond. rsc.org This interaction can lead to a variety of structural and reactivity changes in the osmocene molecule. The strength and nature of this bond are influenced by the specific Lewis acid used and the steric and electronic environment around the osmium center. nih.govrsc.org

Oxidation Behavior and Dimerization Pathways of Osmocenium Cations

Osmocene can undergo oxidation to form the osmocenium cation, [Os(C₅H₅)₂]⁺. smolecule.comwikipedia.org This cation is not stable as a monomer and readily dimerizes to form a binuclear complex with a direct osmium-osmium bond. wikipedia.orgacs.orgtheopenscholar.com This dimeric species, [(C₅H₅)₂Os-Os(C₅H₅)₂]²⁺, has been characterized in both solution and the solid state. researchgate.net

The reactivity of the electrochemically generated osmocenium cation is significantly influenced by the solvent and the electrolyte anion present in the medium. researchgate.net The dimerization pathway is a key aspect of osmocene's oxidation chemistry and serves as a route to higher oxidation state osmium complexes. acs.org In contrast, the decamethylosmocenium cation, [Os(C₅(CH₃)₅)₂]⁺, which has methyl groups on the cyclopentadienyl rings, is stable as a monomer. wikipedia.org

Intramolecular Ring Slippage Phenomena and Metal-Ligand Cooperation in Catalysis

A notable aspect of osmocene chemistry is the phenomenon of intramolecular ring slippage. This process involves a change in the coordination of the cyclopentadienyl ligand to the osmium center, typically from a η⁵ (pentahapto) to a η³ (trihapto) or η¹ (monohapto) bonding mode. This slippage creates open coordination sites on the metal, allowing it to interact with other substrates.

Studies have shown that osmocene can undergo facile η⁵ to η¹ ring slippage in the presence of certain electrophilic reagents. nih.govchem8.org This process is driven by the formation of strong bonds between the osmium and the incoming reactant. nih.govchem8.org

This ring slippage is a form of metal-ligand cooperation, where both the metal center and the cyclopentadienyl ligand are actively involved in a chemical transformation. wikipedia.orgnih.gov This cooperative effect is crucial in many catalytic processes, as it allows for the activation of substrates that would not be possible with a static ligand framework. researchgate.netnih.gov

| Initial Hapticity | Final Hapticity | Driving Force | Reference |

|---|---|---|---|

| η⁵ | η¹ | Formation of strong Os-N bonds | nih.govchem8.org |

Reactions Leading to Water Splitting Intermediates (e.g., osmocene hydride, osmocene hydroxide)

Osmocene has been investigated for its potential role in photochemical water splitting. nih.gov In biphasic systems, osmocene dissolved in an organic solvent can induce the photoreduction of aqueous protons to produce hydrogen gas. nih.gov This process involves the formation of key intermediates such as osmocene hydride and osmocene hydroxide (B78521).

During the photoreduction of protons, an osmocene hydride species is formed. nih.gov This intermediate is relatively stable and can be deprotonated. nih.gov The oxidation of osmocene during this process leads to the formation of the osmocenium dimer. This dimer can then participate in water splitting to generate an osmocene hydroxide complex, [Cp₂Os(OH)]⁺, and the osmocene hydride. nih.gov These intermediates are crucial in the catalytic cycle of water splitting. mit.edumdpi.comsciencedaily.com

Applications of Osmocene in Catalysis and Advanced Chemical Systems Research

Photocatalytic Systems for Sustainable Energy Conversion

Osmocene has emerged as a promising photocatalyst in systems designed for sustainable energy conversion, most notably in the splitting of water into hydrogen and oxygen. Its photochemical reactivity allows it to participate in redox cycles capable of driving these energetically demanding reactions.

Osmocene has been demonstrated to facilitate the photoreduction of aqueous protons to produce molecular hydrogen. acs.org In a biphasic system, where Osmocene is dissolved in an organic solvent, it can induce the formation of hydrogen from aqueous protons under anaerobic conditions. acs.org The process is initiated by the photoexcitation of Osmocene, which then participates in a series of steps leading to the generation of H₂. The mechanism is believed to involve the formation of a hydride species upon protonation of the metal center, which, under further irradiation, leads to the release of hydrogen gas. acs.org

Table 1: Experimental Observations in the Photocatalytic Reduction of Protons by Osmocene

| Parameter | Observation | Reference |

|---|---|---|

| System | Biphasic (water-organic solvent) | acs.org |

| Reactants | Aqueous protons, Osmocene | acs.org |

| Product | Molecular Hydrogen (H₂) | acs.org |

A crucial aspect of the water-splitting capabilities of Osmocene lies in the formation and reactivity of osmocenium dimers. acs.org During the process of hydrogen production, Osmocene is oxidized, leading to the formation of osmocenium ions that can dimerize. acs.org Two primary types of dimers have been identified: a metal-metal bonded dimer and a "water-sandwich" dimer. acs.org The water-sandwich dimer, in particular, is a key intermediate in the water-splitting reaction. acs.org This dimer can facilitate the cleavage of water to form [Cp₂OsIV(OH⁻)]⁺ and [Cp₂OsIV(H⁻)]⁺ complexes, which are precursors to oxygen and hydrogen, respectively. acs.org

Table 2: Key Intermediates in Osmocene-Mediated Water Splitting

| Intermediate | Role | Reference |

|---|---|---|

| [Cp₂OsIV(H⁻)]⁺ | Precursor to H₂ formation | acs.org |

| [Cp₂OsIV(OH⁻)]⁺ | Precursor to O₂ formation | acs.org |

Homogeneous Catalysis Utilizing Functionalized Osmocene Derivatives

The functionalization of the cyclopentadienyl (B1206354) rings of Osmocene opens up avenues for its use in homogeneous catalysis. By introducing specific substituent groups, the steric and electronic properties of the Osmocene ligand can be tailored to enhance catalytic activity and selectivity in various organic transformations.

A significant development in this area is the synthesis of phosphine-substituted Osmocene ligands. One such notable example is 1,1'-bis(diphenylphosphino)osmocene (dppo). acs.org This ligand was synthesized through the lithiation of Osmocene, followed by a reaction with chlorodiphenylphosphine. acs.org The resulting dppo ligand is a relatively air- and moisture-stable solid. acs.org The introduction of phosphine (B1218219) groups onto the Osmocene scaffold creates a potentially tridentate ligand, with the two phosphorus atoms and the central osmium atom all capable of coordinating to another metal center. acs.org

The catalytic potential of these functionalized Osmocene derivatives has been demonstrated in reactions such as the methoxycarbonylation of olefins. The palladium(II) complex of 1,1'-bis(diphenylphosphino)osmocene, specifically [Pd(OTs)(dppo)]OTs, has been shown to be an effective catalyst precursor for this transformation. acs.org This catalytic system has been successfully employed for the selective methoxycarbonylation of ethylene (B1197577) to methyl propanoate and styrene (B11656) to a mixture of methyl 3-phenylpropanoate and methyl 2-phenylpropanoate. acs.org The dppo ligand's ability to form stable complexes with palladium and its specific steric and electronic properties contribute to its catalytic efficacy in this reaction. acs.org

Table 3: Catalytic Performance of [Pd(OTs)(dppo)]OTs in Methoxycarbonylation

| Olefin Substrate | Product(s) | Reference |

|---|---|---|

| Ethylene | Methyl propanoate | acs.org |

Redox Properties and Their Exploitation in Catalytic Cycles

The electrochemical behavior of osmocene (Os(C₅H₅)₂) is a critical aspect of its chemistry, underpinning its potential applications in catalysis. The oxidation of osmocene has been a subject of detailed investigation, revealing complex and solvent-dependent mechanisms. At a dropping mercury electrode (DME), the oxidation of osmocene is observed as a reversible, one-electron process. The ease of oxidation follows the trend osmocene > ruthenocene > ferrocene (B1249389), indicating that osmocene is the most readily oxidized among these common metallocenes. researchgate.net

However, at a platinum electrode, the oxidation behavior changes. In this case, the oxidation of osmocene becomes irreversible and proceeds in two distinct one-electron steps. researchgate.net The reactivity of the initially formed osmocenium cation, [Os(C₅H₅)₂]⁺, is significantly influenced by the surrounding medium, including the coordinating properties of the electrolyte anion and the donor strength of the solvent. researchgate.net For instance, studies in dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) with various electrolyte anions such as [BF₄]⁻, [PF₆]⁻, and [B(C₆F₅)₄]⁻ have demonstrated this dramatic effect on the reactivity of the electrogenerated osmocenium cation. researchgate.net

A key feature of the osmocenium cation is its tendency to dimerize, forming a binuclear complex with a direct osmium-osmium bond, [(C₅H₅)₂Os-Os(C₅H₅)₂]²⁺. researchgate.net This dimeric species has been characterized in both solution and solid states and serves as a vital precursor for synthesizing higher oxidation state Os(IV) metallocenes. researchgate.net

The reversible redox behavior of metallocenes is a cornerstone of their application in switchable catalysis. nih.gov In such systems, the catalytic activity of a metal complex can be turned "on" or "off" by changing its oxidation state. whiterose.ac.uk This is often achieved by incorporating a redox-active unit, like a metallocene, into the catalyst's ligand framework. The change in the oxidation state of the metallocene moiety can remotely influence the reactivity of the catalytic center. nih.gov While much of the pioneering work in this area has focused on ferrocene derivatives, the distinct redox potential of osmocene presents an opportunity for developing novel catalytic systems. nih.govacs.org By carefully designing catalysts that incorporate the osmocene unit, it is possible to create systems where catalytic activity for specific reactions, such as ring-opening polymerization, can be controlled through electrochemical or chemical oxidation and reduction of the osmium center. whiterose.ac.uk This allows for temporal and spatial control over the polymerization process, enabling the synthesis of advanced block copolymers. nih.gov

Precursor in Advanced Materials Science Applications

Osmocene's volatility and stability make it a valuable precursor in the fabrication of osmium-based advanced materials. Its utility is particularly prominent in techniques that require a reliable source of osmium atoms for deposition or nanoparticle synthesis.

Utilization in Atomic Layer Deposition (ALD) for Osmium Thin Films and Nanoparticles

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. Osmocene has been successfully employed as a precursor in ALD processes for depositing osmium metal thin films and nanoparticles. In a typical ALD cycle for osmium deposition, osmocene and an oxygen source are alternately pulsed into a reaction chamber. The process is effective at deposition temperatures between 325 and 375 °C.

A notable characteristic of the osmocene-based ALD process is a significant nucleation delay, which can be around 350 cycles. This delay can be strategically used to selectively deposit either nanoparticles or continuous thin films. After this initial delay, the film growth proceeds linearly with the number of deposition cycles. The resulting films are composed of metallic osmium, with no detectable osmium oxides in X-ray diffraction measurements. Furthermore, the impurity levels of carbon, hydrogen, and oxygen are typically less than 1 atomic percent. This process has demonstrated the ability to produce conformal osmium thin films on three-dimensional structures.

Below is a data table summarizing typical parameters for the ALD of osmium using osmocene.

| Parameter | Value |

| Precursor | Osmocene (Os(C₅H₅)₂) |

| Co-reactant | Molecular Oxygen (O₂) |

| Deposition Temperature | 325 - 375 °C |

| Nucleation Delay | Approximately 350 cycles |

| Film Composition | Metallic Osmium (Os) |

| Impurity Content (C, H, O) | < 1 at. % |

| Growth Characteristics | Linear growth after nucleation, conformal |

Role in the Synthesis of Osmium-Based Nanomaterials for Catalytic Applications

Osmium nanoparticles are gaining interest due to their unique catalytic properties in various chemical transformations. While less studied than other precious metal nanoparticles like gold or platinum, osmium nanomaterials have shown promise in applications such as hydrogenation and oxidation reactions. Osmocene can serve as a precursor for the synthesis of these osmium-based nanomaterials.

The synthesis of osmium nanoparticles often involves the chemical reduction of an osmium precursor. While various osmium salts are commonly used, organometallic precursors like osmocene offer an alternative route, particularly in non-aqueous synthesis environments or through vapor-phase decomposition methods. The controlled decomposition of osmocene on a support material can lead to the formation of well-dispersed osmium nanoparticles, which are crucial for maximizing catalytic activity. These catalytically active osmium nanoparticles have been investigated for reactions including the hydrogenation of cyclohexene (B86901) and citral, as well as the oxidation of benzyl (B1604629) alcohol. The unique electronic and structural properties of osmium nanoparticles can lead to different selectivity and activity compared to other platinum-group metal catalysts.

The table below outlines some catalytic applications of osmium-based nanomaterials.

| Catalytic Application | Reactants | Products |

| Dihydroxylation | Alkenes | Diols |

| Cyclohexene Hydrogenation | Cyclohexene, H₂ | Cyclohexane |

| Citral Hydrogenation | Citral, H₂ | Citronellal, Citronellol, etc. |

| Benzyl Alcohol Oxidation | Benzyl Alcohol, O₂ | Benzaldehyde, Benzoic Acid |

| 4-Nitroaniline Reduction | 4-Nitroaniline | p-Phenylenediamine |

Environmental Considerations in Osmocene Research

Research into Sustainable Synthetic Approaches for Organoosmium Compounds

Traditional synthesis of organometallic compounds often relies on methods that use significant amounts of solvents and may not be energy efficient. Research is now moving towards more sustainable alternatives. A prominent approach is mechanochemistry, a solvent-free technique that involves initiating reactions by grinding or milling solid reagents together. vanderbilt.edursc.orgrsc.org This method has been successfully applied to a range of organometallic complexes and offers considerable benefits. researchgate.net

Mechanochemical synthesis can be faster, more convenient, and can reduce environmental contamination by avoiding the use of solvents. rsc.org For metallocenes like ferrocene (B1249389), a structural analogue of osmocene, solvent-free synthesis has been shown to speed up reactions dramatically and reduce environmental impact. rsc.orgnih.gov This solid-state approach can also lead to the formation of novel complexes and stoichiometries that are not achievable through conventional solution-based routes. rsc.org

Another avenue of sustainable chemistry involves replacing rare and expensive metal catalysts, such as palladium, with those based on earth-abundant and non-toxic metals like iron and sodium. unibe.ch While direct applications to osmocene synthesis are still emerging, these principles guide the development of more environmentally friendly chemical production. unibe.ch

| Parameter | Conventional Solution-Based Synthesis | Sustainable Mechanochemical Synthesis |

|---|---|---|

| Reaction Medium | Typically relies on organic solvents. | Solvent-free or minimal solvent use. rsc.org |

| Energy Input | Often requires heating or cooling for extended periods. | Mechanical energy input; can often be performed at ambient temperature. compoundchem.com |

| Reaction Time | Can range from hours to days. | Often significantly faster. rsc.org |

| Waste Generation | Generates solvent waste, requiring disposal or recycling. | Minimal waste, aligning with the principle of waste prevention. compoundchem.com |

| Product Accessibility | Limited to products stable and soluble in the chosen solvent. | Can produce novel compounds and polymorphs inaccessible in solution. rsc.org |

Environmental Fate and Degradation Pathways in Laboratory and Industrial Contexts (Excluding Ecotoxicity)

Understanding the environmental fate of a chemical involves assessing its persistence, mobility, and degradation pathways. Osmocene is a stable solid at room temperature and is insoluble in water, which suggests it is not likely to be mobile in the environment. coleparmer.comfishersci.com

The degradation of chemical compounds in the environment is primarily driven by processes like photolysis (breakdown by light) and biodegradation (breakdown by microorganisms). pjoes.com While specific studies on the environmental degradation of osmocene are limited, general principles suggest that its persistence can be influenced by factors such as soil composition, temperature, pH, and the presence of specific microbial communities. nih.gov

In controlled laboratory or industrial settings, the stability and decomposition of osmocene are better understood. Under normal storage conditions in a closed container, it is stable. coleparmer.com However, upon combustion, its hazardous decomposition products include carbon monoxide and carbon dioxide. thermofisher.comfishersci.com The ultimate breakdown products of organometallic compounds in the environment under oxidative conditions are expected to be benign substances like silica, water, and carbon dioxide, as seen with other organometallic compounds like organosilicons. epa.gov

| Property / Condition | Observation for Osmocene | Reference |

|---|---|---|

| Physical State | White crystalline solid. | coleparmer.com |

| Stability | Stable at room temperature in closed containers. | coleparmer.com |

| Solubility in Water | Insoluble. | fishersci.com |

| Environmental Mobility | Not likely to be mobile due to low water solubility. | fishersci.com |

| Hazardous Decomposition (Combustion) | Carbon monoxide (CO), Carbon dioxide (CO₂). | thermofisher.comfishersci.com |

| Biodegradation / Photodegradation | Specific environmental degradation pathways have not been fully investigated. | fishersci.com |

Application of Green Chemistry Principles in Osmocene-Related Processes

The 12 Principles of Green Chemistry provide a framework for making chemical processes safer and more sustainable. sigmaaldrich.comacs.org Several of these principles are directly applicable to research and industrial processes involving osmocene.

Waste Prevention : It is better to prevent waste than to treat it afterward. yale.edu Mechanochemical and solvent-free syntheses are prime examples of this principle in action, as they minimize or eliminate solvent waste. rsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The development of catalytic reactions, which are superior to stoichiometric ones, is key to improving atom economy. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible. yale.edu Again, solvent-free synthesis directly addresses this goal. rsc.orgcmu.edu

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Synthetic methods conducted at ambient temperature and pressure, such as those enabled by mechanochemistry, reduce energy consumption. compoundchem.com

Use of Renewable Feedstocks : A raw material should be renewable whenever practicable. yale.edu While the osmium in osmocene is not renewable, research into using renewable sources for the cyclopentadienyl (B1206354) ligands, potentially derived from biological feedstocks, aligns with this principle. kit.edu

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Designing more selective syntheses can minimize these steps.

| Green Chemistry Principle | Application in Osmocene-Related Processes |

|---|---|

| Prevention | Employing solvent-free mechanochemical synthesis to minimize waste generation. yale.edu |

| Atom Economy | Prioritizing catalytic routes over stoichiometric ones to ensure more reactants end up in the final product. acs.org |

| Safer Solvents & Auxiliaries | Conducting reactions in the solid state to eliminate the need for hazardous organic solvents. rsc.org |

| Design for Energy Efficiency | Using methods like ball milling that operate at room temperature, reducing heating and cooling costs. compoundchem.com |

| Catalysis | Developing highly selective osmium-based catalysts to reduce waste and improve reaction efficiency. acs.org |

| Design for Degradation | Designing osmocene derivatives that break down into innocuous products after their intended use. yale.edu |

Future Research Directions and Emerging Trends in Osmocene Studies

Osmocene (Os(C₅H₅)₂), the osmium analogue in the metallocene family, continues to attract scientific interest due to its unique electronic structure and reactivity compared to its lighter congeners, ferrocene (B1249389) and ruthenocene. wikipedia.org While its fundamental properties have been well-documented, the future of osmocene research lies in harnessing its distinct characteristics for novel applications and a deeper understanding of its complex behavior. This article explores the prospective research directions and emerging trends in the study of osmocene and its derivatives.

Q & A

Basic Research Questions

Q. How can researchers systematically identify and characterize Einecs 215-055-8 in experimental settings?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) for structural elucidation, coupled with chromatographic methods (HPLC, GC) to assess purity. Ensure compliance with reproducibility standards by detailing equipment specifications (model, vendor) and calibration protocols . For novel compounds, provide crystallographic data or comparative analyses with known analogues .

Q. What are the optimal synthesis protocols for this compound, and how can yield and purity be maximized?

- Methodological Answer : Apply reaction optimization frameworks (e.g., Design of Experiments, DoE) to evaluate variables like temperature, solvent, and catalyst ratios. Validate reproducibility by replicating trials ≥3 times and reporting yield/purity metrics with error margins. Use TLC or in-line analytics (e.g., PAT tools) for real-time monitoring .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be rigorously determined?

- Methodological Answer : Conduct solubility studies in multiple solvents (water, ethanol, DMSO) using shake-flask or HPLC methods. For stability, employ accelerated degradation studies under varying pH, temperature, and light exposure, analyzing degradation products via LC-MS. Document statistical significance using ANOVA or t-tests .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound in biological systems?

- Methodological Answer : Utilize the PICOT framework to structure the study:

- Population : Target organism/cell line (e.g., E. coli or human cancer cells).

- Intervention : Dose ranges and exposure times of Einecs 215-055-7.

- Comparison : Controls (vehicle, positive/negative controls).

- Outcome : Quantifiable endpoints (e.g., IC₅₀, gene expression changes).

- Time : Duration of exposure and observation periods.

Validate findings using orthogonal assays (e.g., enzymatic activity assays and transcriptomics) .

Q. What strategies are effective for resolving contradictions in stability data for this compound across different studies?

- Methodological Answer : Perform triangulation by:

- Replicating experiments under identical conditions.

- Cross-validating results with alternative analytical methods (e.g., DSC for thermal stability vs. XRD for crystallinity).

- Conducting meta-analyses of published data to identify confounding variables (e.g., humidity, excipient interactions) .

Report uncertainties using error propagation models and sensitivity analyses .

Q. How can predictive models for this compound’s environmental or pharmacological interactions be developed and validated?

- Methodological Answer :

- Data Collection : Compile physicochemical, toxicological, and ADME data from peer-reviewed sources.

- Model Building : Use QSAR tools or molecular docking simulations, specifying software (e.g., Schrödinger, AutoDock) and force fields.

- Validation : Compare predictions with in vitro/in vivo data, calculating metrics like RMSE or ROC-AUC. Disclose limitations (e.g., applicability domain restrictions) .

Methodological Frameworks and Data Reporting

Key Considerations for Data Integrity

- Reproducibility : Document experimental protocols in supplementary materials, including raw data and instrument settings .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and safety protocols (e.g., fume hood use, waste disposal) .

- Statistical Rigor : Use power analyses to determine sample sizes and report p-values with confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.